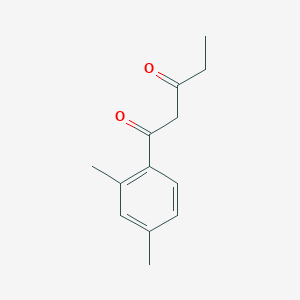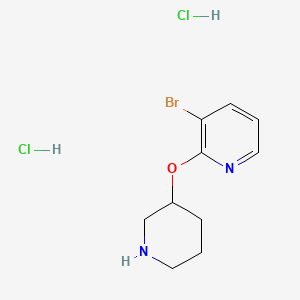
Tert-butyl cyclopropyl(4-hydroxybutyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl cyclopropyl(4-hydroxybutyl)carbamate: is an organic compound with the molecular formula C12H23NO3 It is a carbamate derivative, which means it contains a carbamate functional group (–NHCOO–)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of tert-butyl cyclopropyl(4-hydroxybutyl)carbamate typically begins with cyclopropylamine and 4-hydroxybutylamine.
Reaction with tert-Butyl Chloroformate: The amines are reacted with tert-butyl chloroformate in the presence of a base such as triethylamine. This reaction forms the carbamate linkage.
Purification: The product is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Using bulk reactors to handle large quantities of starting materials.
Continuous Flow Systems: Implementing continuous flow systems to ensure consistent product quality and yield.
Automated Purification: Utilizing automated purification systems to streamline the process and reduce manual intervention.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Tert-butyl cyclopropyl(4-hydroxybutyl)carbamate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where the hydroxyl group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various halides and nucleophiles under suitable conditions.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted carbamates with different functional groups replacing the hydroxyl group.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Intermediate in Organic Synthesis: Tert-butyl cyclopropyl(4-hydroxybutyl)carbamate is used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biological Probes: The compound can be used as a probe to study biological processes involving carbamate derivatives.
Medicine:
Drug Development:
Industry:
Polymer Chemistry: The compound can be used in the synthesis of polymers with specific properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
Tert-butyl (4-hydroxybutyl)carbamate: Similar structure but lacks the cyclopropyl group.
Tert-butyl N-(4-hydroxycyclohexyl)carbamate: Contains a cyclohexyl group instead of a cyclopropyl group.
Tert-butyl (4-bromobutyl)carbamate: Contains a bromobutyl group instead of a hydroxybutyl group.
Uniqueness:
Cyclopropyl Group: The presence of the cyclopropyl group in tert-butyl cyclopropyl(4-hydroxybutyl)carbamate imparts unique steric and electronic properties, which can influence its reactivity and interactions with biological targets.
Hydroxybutyl Group: The hydroxybutyl group provides additional sites for chemical modification and enhances the compound’s solubility in aqueous environments.
Eigenschaften
Molekularformel |
C12H23NO3 |
|---|---|
Molekulargewicht |
229.32 g/mol |
IUPAC-Name |
tert-butyl N-cyclopropyl-N-(4-hydroxybutyl)carbamate |
InChI |
InChI=1S/C12H23NO3/c1-12(2,3)16-11(15)13(10-6-7-10)8-4-5-9-14/h10,14H,4-9H2,1-3H3 |
InChI-Schlüssel |
XYLROEHDSTVFBE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N(CCCCO)C1CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


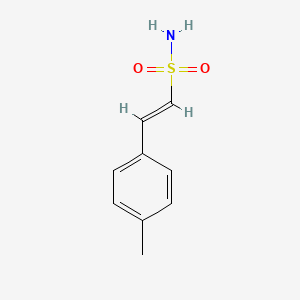

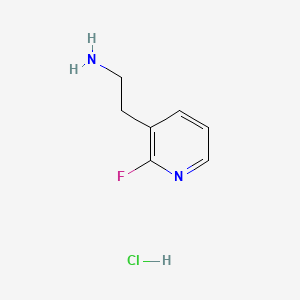
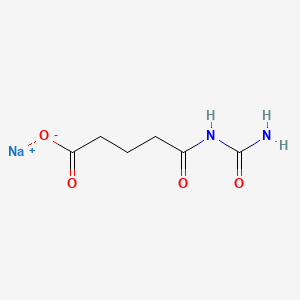
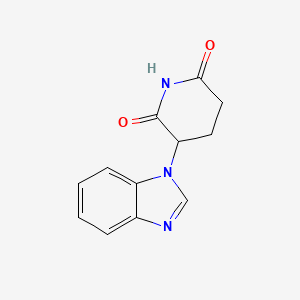
![[(3S,4S)-3-amino-4-(4-fluorophenyl)piperidin-1-yl]-spiro[4,6-dihydropyrrolo[1,2-b]pyrazole-5,1'-cyclopropane]-2-ylmethanone;hydrochloride](/img/structure/B13547509.png)


